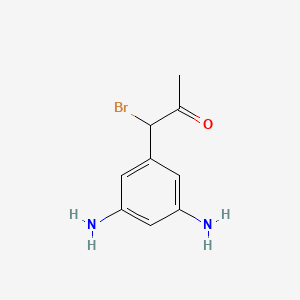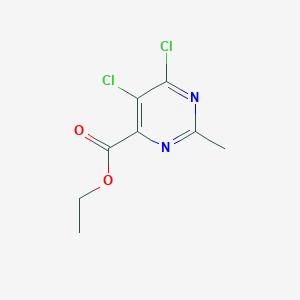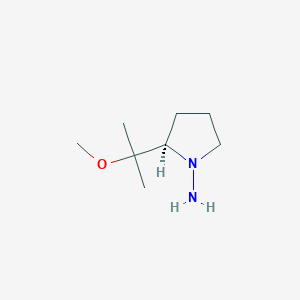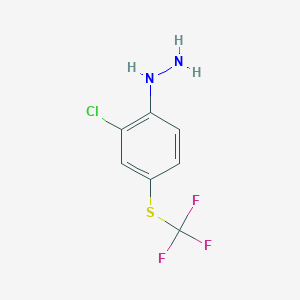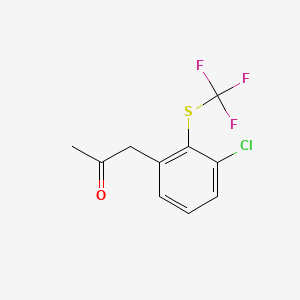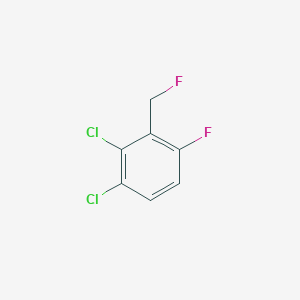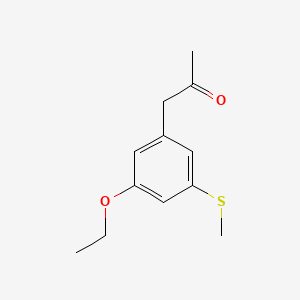
1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol . This compound is characterized by the presence of an ethoxy group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethoxy-5-(methylthio)benzaldehyde with a suitable alkylating agent under basic conditions, followed by oxidation to form the desired ketone . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.
Analyse Des Réactions Chimiques
1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular targets, modulating biological pathways and exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Ethoxy-5-(methylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the ketone group.
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidinone: This compound has an ethoxyphenyl group but differs significantly in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
1-(3-ethoxy-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-4-14-11-6-10(5-9(2)13)7-12(8-11)15-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
SXWMMYDWAQQSKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)CC(=O)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


